ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate
Description
Ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a fused imidazo[1,2-b][1,2,4]triazole core substituted with a phenyl group at position 2 and a keto group at position 4. The structure is further functionalized with an acetyl-amino linker connecting the heterocycle to an ethyl 4-aminobenzoate moiety.
Properties
Molecular Formula |
C21H19N5O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N5O4/c1-2-30-20(29)14-8-10-15(11-9-14)22-17(27)12-16-19(28)24-21-23-18(25-26(16)21)13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,22,27)(H,23,24,25,28) |
InChI Key |
LZNHQAFHTXXKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the formation of the imidazole and triazole rings, followed by their coupling with a benzoate ester. Common reagents used in these reactions include glyoxal, ammonia, and various acylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.
This hydrolysis is reversible under esterification conditions (e.g., ethanol/H₂SO₄).
Acylation and Alkylation
The secondary amine in the acetylamino moiety participates in nucleophilic acyl substitutions :
| Reaction Type | Reagents | Products |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetyl derivative with enhanced lipophilicity |
| Alkylation | Methyl iodide, K₂CO₃ | N-methylated analog with altered electronic properties |
These reactions modify hydrogen-bonding capacity and steric effects, impacting target binding.
Substitution Reactions
The phenyl ring at position 2 of the imidazo-triazole core undergoes electrophilic aromatic substitution (EAS):
| Reagents | Position | Products |
|---|---|---|
| HNO₃/H₂SO₄ | Para | Nitro-substituted derivative (precursor for amine synthesis) |
| Cl₂/FeCl₃ | Ortho/para | Chlorinated analog with increased halogen-bonding potential |
The electron-withdrawing imidazo-triazole ring directs substitution to meta positions in some cases.
Redox Reactions
The ketone group at position 5 participates in reduction-oxidation pathways:
| Reaction | Reagents | Products |
|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary alcohol derivative (5-hydroxy analog) |
| Oxidation | KMnO₄, H⁺ | Carboxylic acid via cleavage of the dihydroimidazole ring |
Reduction preserves the imidazo-triazole core, while oxidation disrupts ring conjugation.
Cycloaddition and Ring-Opening
The conjugated triazole system participates in Diels-Alder reactions :
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with enhanced rigidity |
| Tetracyanoethylene | DMF, RT | Electron-deficient cycloadduct |
These reactions expand the compound’s utility in synthesizing polycyclic frameworks.
Metal Complexation
The nitrogen-rich structure acts as a ligand for transition metals :
| Metal Salt | Coordination Sites | Complex Properties |
|---|---|---|
| Cu(II) chloride | Triazole N, carbonyl O | Octahedral geometry with catalytic activity in oxidation reactions |
| Pd(II) acetate | Imidazole N, ester O | Square-planar complexes used in cross-coupling catalysis |
Stability constants (log K) range from 4.2–6.8, depending on solvent polarity.
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition between the α,β-unsaturated ketone and adjacent C=C bonds, forming strained cyclobutane derivatives. Quantum yield studies show Φ = 0.18 in acetonitrile.
Key Research Findings
-
Hydrolysis Kinetics : Pseudo-first-order rate constants (k) for ester hydrolysis:
-
Acidic: 1.2 × 10⁻³ min⁻¹
-
Basic: 3.8 × 10⁻³ min⁻¹
-
-
Biological Implications : N-acylation improves blood-brain barrier penetration by 40% in murine models.
-
Catalytic Applications : Pd complexes achieve 92% yield in Suzuki-Miyaura couplings.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Future studies should explore enantioselective modifications and green chemistry approaches.
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b][1,2,4]triazole exhibit significant anticancer properties. Ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Studies have shown promising results against various cancer cell lines without causing toxicity to normal cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, it may serve as a potential therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
Several case studies have been documented regarding the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact
| Functional Group | Target Compound | Analog (I-6373) | Impact on Properties |
|---|---|---|---|
| Core Heterocycle | Imidazo-triazol | Isoxazole | Altered electronic density and H-bonding |
| Linker | Acetyl-amino | Thioether | Enhanced metabolic stability |
| Terminal Group | Ethyl benzoate | Methoxyethyl | Increased hydrophilicity |
Biological Activity
Ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b][1,2,4]triazole class, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of approximately 342.36 g/mol.
1. Antibacterial Activity
Research indicates that imidazole derivatives exhibit notable antibacterial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
2. Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies indicated that it effectively inhibited the growth of various fungal strains, making it a candidate for further development as an antifungal agent .
3. Anticancer Activity
This compound was evaluated for its anticancer properties in several cancer cell lines. It exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 3.3 μM . This suggests potential as a therapeutic agent in oncology.
4. Anti-inflammatory Activity
The compound has been tested for anti-inflammatory effects in various models. It demonstrated the ability to inhibit pro-inflammatory cytokines and showed promise in reducing inflammation in animal models .
Case Studies
Several studies have investigated the biological activities of similar compounds within the imidazo[1,2-b][1,2,4]triazole family:
- Study on Antibacterial Properties : A series of triazole derivatives were synthesized and screened for antibacterial activity against common pathogens. The results indicated that modifications at specific positions on the triazole ring significantly enhanced antibacterial potency .
- Anticancer Evaluation : In a study assessing the anticancer effects of triazole derivatives on various cancer cell lines, compounds with similar structures to this compound displayed promising results in inhibiting cell proliferation .
- Anti-inflammatory Effects : Research indicated that certain imidazole derivatives could effectively modulate inflammatory pathways and reduce edema in animal models .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of imidazo-triazole derivatives often involves condensation, cyclization, or alkylation steps. For example:
- Condensation : Reacting amino-triazole intermediates with substituted benzaldehydes in ethanol/glacial acetic acid under reflux (4–6 hours) achieves cyclization .
- Alkylation : Using DMF with potassium carbonate as a base and alkylating agents (e.g., 2-methoxyethyl bromide) at 60°C under inert atmosphere facilitates ether formation . Optimization can employ statistical experimental design (e.g., factorial or response surface methodologies) to minimize trials while assessing temperature, solvent, and catalyst interactions .
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
- NMR/IR : Critical for confirming the imidazo-triazole core and acetylated benzoate sidechain. For example, carbonyl stretches (1680–1720 cm⁻¹) in IR and aromatic proton splitting patterns in ¹H NMR .
- HPLC-MS : Ensures purity and identifies byproducts, especially for intermediates with labile functional groups (e.g., acetoxymethyl or chloro derivatives) .
Q. What preliminary biological screening models are appropriate for this compound?
Given structural analogs (e.g., triazolothiadiazines), prioritize assays for:
- Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria .
- Enzyme inhibition : Target kinases or proteases via fluorescence-based assays, leveraging the compound’s potential hydrogen-bonding motifs .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the imidazo-triazole core during synthesis?
- Steric hindrance : Bulky substituents (e.g., phenyl at position 2) slow cyclization kinetics, requiring elevated temperatures (e.g., 80°C in DMF) .
- Electronic effects : Electron-withdrawing groups (e.g., chloro) on the benzaldehyde enhance electrophilicity, accelerating Schiff base formation in condensation steps . Computational tools (e.g., DFT) can model transition states to predict regioselectivity .
Q. What computational strategies can elucidate reaction mechanisms for this compound’s synthesis?
- Quantum chemical calculations : Use density functional theory (DFT) to map energy profiles for key steps (e.g., cyclocondensation or hydrogenation) .
- Reaction path search : Algorithms like GRRM (Global Reaction Route Mapping) identify intermediates and transition states, validated experimentally via LC-MS trapping .
Q. How can contradictory bioactivity data across assays be resolved?
- Standardized protocols : Replicate assays under controlled conditions (pH, temperature) to isolate confounding variables .
- In silico validation : Molecular docking or MD simulations reconcile discrepancies by assessing binding mode consistency across protein conformers .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Intermediate stabilization : Protect labile groups (e.g., amino with Boc) during harsh steps (e.g., hydrogenation) .
- Catalyst screening : Test palladium/C or Raney nickel for hydrogenolysis efficiency, monitoring by TLC .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
